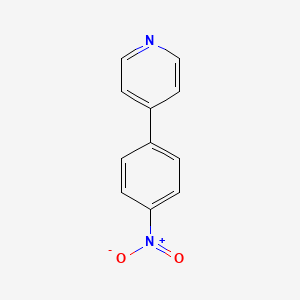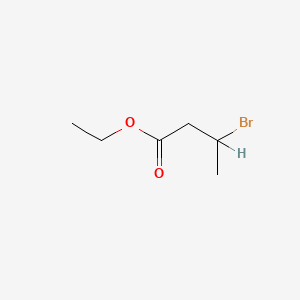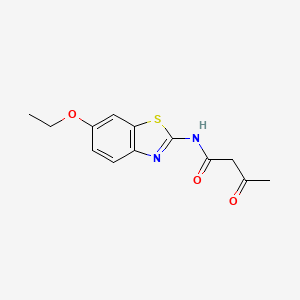
Fluquazone
概述
准备方法
合成路线和反应条件
氟喹酮的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及通过各种化学反应(如卤化和硝化)制备中间体。
环化: 中间体进行环化以形成氟喹酮的核心结构。
工业生产方法
氟喹酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 先进技术,例如连续流动反应器和自动化合成,通常用于提高效率和可扩展性 .
化学反应分析
反应类型
氟喹酮经历各种化学反应,包括:
氧化: 氟喹酮可以被氧化形成不同的氧化产物,具体取决于所使用的试剂和条件。
还原: 还原反应可以将氟喹酮转化为具有不同官能团的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。反应通常在酸性或碱性条件下进行。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。反应通常在惰性气氛下进行,以防止不希望的副反应。
主要生成产物
这些反应产生的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生各种氧化衍生物,而还原可以产生氟喹酮的不同还原形式 .
科学研究应用
作用机制
氟喹酮的作用机制涉及其与特定分子靶标和途径的相互作用。氟喹酮通过与靶蛋白结合并调节其活性来发挥作用。这种相互作用会导致细胞过程的变化,例如信号转导、基因表达和代谢途径。 氟喹酮所涉及的具体分子靶标和途径取决于其所用应用和环境 .
相似化合物的比较
氟喹酮可以与其他类似化合物进行比较,以突出其独特性。一些类似化合物包括:
氟康唑: 一种具有相似结构但治疗应用不同的知名抗真菌剂。
氟马西尼: 一种具有不同药理特性的苯二氮卓受体拮抗剂。
氟西汀: 一种具有不同作用机制但结构特征相似的抗抑郁药 .
氟喹酮因其独特的官能团和性质组合而脱颖而出,使其在研究和工业中具有多种应用。
属性
CAS 编号 |
37554-40-8 |
|---|---|
分子式 |
C16H10ClF3N2O |
分子量 |
338.71 g/mol |
IUPAC 名称 |
6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |
InChI 键 |
OAIZNWQBWDHNIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Key on ui other cas no. |
37554-40-8 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)






